3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol
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Description
This compound, also known as PHTPP, is a selective estrogen receptor β (ERβ) full antagonist . It has been used to distinguish the various activities of the two estrogen receptors . The empirical formula for this compound is C20H11F6N3O, and its molecular weight is 423.31 .
Physical and Chemical Properties Analysis
This compound is a yellow to orange powder . It is soluble in DMSO at 5 mg/mL when warmed . It should be stored at a temperature between 2-8°C .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2) and estrogen receptor β (erβ) . CDK2 is a crucial regulator of the cell cycle, and ERβ is involved in various physiological processes, including cell growth .
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of CDK2 can lead to cell cycle arrest, and antagonism of ERβ can modulate estrogenic signaling .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle regulation pathway, and antagonism of erβ can influence the estrogen signaling pathway .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against certain cell lines . For instance, inhibition of CDK2 can lead to cell cycle arrest, potentially leading to cell death .
Properties
IUPAC Name |
3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)10-3-8(4-12(21)5-10)9-6-18-13(19-7-9)20-11-1-2-11/h3-7,11,21H,1-2H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUXTORTNZWHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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